molecular formula C8H5ClF2N2 B176186 2-(Chlorodifluoromethyl)-1H-benzimidazole CAS No. 14468-38-3

2-(Chlorodifluoromethyl)-1H-benzimidazole

Cat. No. B176186
CAS RN: 14468-38-3
M. Wt: 202.59 g/mol
InChI Key: MZHAPNWLKUEQQW-UHFFFAOYSA-N
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Description

2-(Chlorodifluoromethyl)-1H-benzimidazole, also known as CDFB, is a chemical compound used in a variety of applications, including organic synthesis, pharmaceuticals, and more. CDFB is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in a ring structure. It is a colorless, crystalline solid at room temperature and is soluble in water. CDFB is a versatile compound and has a wide range of applications.

Scientific Research Applications

Summary of the Application

  • The compound is used in the synthesis of 2-(Chlorodifluoromethyl)indoles for Nucleophilic Halogen Exchange with [18F]Fluoride . This is particularly relevant in the fields of agrochemistry and the pharmaceutical industry .

Methods of Application or Experimental Procedures

  • The synthesis of 2-[18F]trifluoromethylated indoles from the corresponding chlorodifluoromethyl precursors was found to proceed under milder conditions when compared to known metal-free nucleophilic exchange reactions with [18F]fluoride on chlorodifluoro-methyl arenes . A key element in the reaction course is – most likely – a favorable elimination-addition mechanism on the 2-methyl position of the indole .

Results or Outcomes

  • The single step labeling methodology nicely complements the so far existing routes to 2-[18F]trifluoromethylated indoles . Trifluoromethylated arenes play an important role in the fields of agrochemistry and pharmaceutical industry .

Late-stage difluoromethylation

  • Summary of the Application : This compound is used in late-stage difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
  • Methods of Application : The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .
  • Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Synthesis of gem-difluoroolefins

  • Summary of the Application : The combination of (chlorodifluoromethyl)trimethylsilane (TMSCF2Cl) and triphenylphosphine (PPh3) can be used for the synthesis of gem-difluoroolefins from carbonyl compounds .
  • Methods of Application : Comparative experiments demonstrate that TMSCF2Cl is superior to (bromodifluoromethyl)trimethylsilane (TMSCF2Br) and (trifluoromethyl)trimethylsilane (TMSCF3) in the synthesis of gem-difluoroolefins .
  • Results or Outcomes : This method provides a new pathway for the synthesis of gem-difluoroolefins .

Tackling the “Negative Fluorine Effect”

  • Summary of the Application : The presence of fluorine on a carbanion center will dramatically influence the nucleophilic alkylation reactions . This is known as the “Negative Fluorine Effect” .
  • Methods of Application : The research group has attempted to design nucleophilic fluoroalkylation reactions with fluorinated sulfones and related reagents . They have used four methods to modulate the fluoroalkylation reactions: changing the number of fluorine atoms, slightly changing the neighboring groups, changing the metal counterion, and enhancing the generation of carbene species .
  • Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Synthesis of Fluorinated Pyridines

  • Summary of the Application : Synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .
  • Methods of Application : The methods involve the use of fluorine-containing building blocks .
  • Results or Outcomes : These fluorinated pyridines present a special interest as potential imaging agents for various biological applications .

properties

IUPAC Name

2-[chloro(difluoro)methyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2N2/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHAPNWLKUEQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397627
Record name 2-[Chloro(difluoro)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chlorodifluoromethyl)-1H-benzimidazole

CAS RN

14468-38-3
Record name 2-[Chloro(difluoro)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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